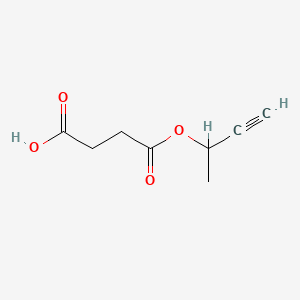![molecular formula C25H21Cl2N5S B12692051 3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile CAS No. 93942-24-6](/img/structure/B12692051.png)
3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile is a complex organic compound with the molecular formula C18H15Cl2N5S It is characterized by the presence of a benzothiazole ring substituted with dichloro groups, an azo linkage, and a phenylpropylamino group attached to a propiononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable dichlorobenzene derivative under acidic conditions.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline or its derivatives. This step forms the azo linkage.
Attachment of the Phenylpropylamino Group: The resulting azo compound is further reacted with 3-phenylpropylamine under basic conditions to introduce the phenylpropylamino group.
Formation of the Propiononitrile Moiety: Finally, the compound is treated with acrylonitrile under suitable conditions to form the propiononitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the azo linkage, converting it to the corresponding amines.
Substitution: The dichloro groups on the benzothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of corresponding amines from the azo linkage.
Substitution: Formation of various substituted benzothiazole derivatives.
科学的研究の応用
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 3-[[4-[(5,6-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propiononitrile
- 5,6-Dichlorobenzothiazol-2-yl azo derivatives
Uniqueness
3-[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenylamino]propiononitrile is unique due to its specific substitution pattern and the presence of the phenylpropylamino group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
93942-24-6 |
|---|---|
分子式 |
C25H21Cl2N5S |
分子量 |
494.4 g/mol |
IUPAC名 |
3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C25H21Cl2N5S/c26-21-13-14-22-24(23(21)27)33-25(29-22)31-30-19-9-11-20(12-10-19)32(17-5-15-28)16-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14H,4-5,8,16-17H2 |
InChIキー |
PSXCLXSGZXHCKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
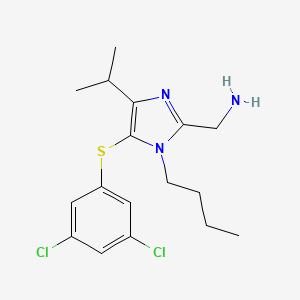
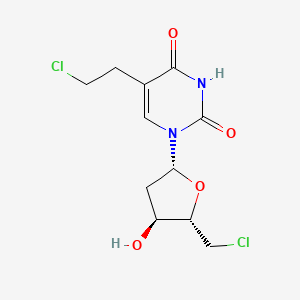


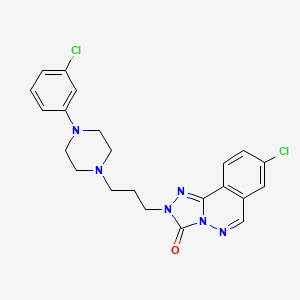
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
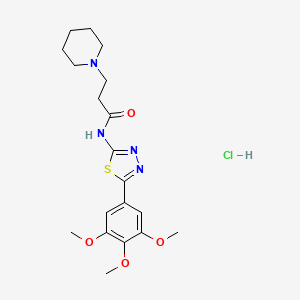
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
